4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-(4-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-4-27-17-7-5-15(6-8-17)21-19(26)25-11-9-24(10-12-25)18-13-16(23(2)3)14-20-22-18/h5-8,13-14H,4,9-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQYELEJJRTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyridazine ring followed by the introduction of the piperazine and carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, ethoxyphenyl compounds, and piperazine. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Compounds containing piperazine structures have been linked to antidepressant effects due to their ability to modulate neurotransmitter systems such as serotonin and norepinephrine. Research indicates that derivatives of piperazine can enhance mood and alleviate symptoms of depression by acting on the central nervous system .
- Anticancer Potential :
- Neuropharmacology :
Synthetic Methodologies
The synthesis of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide involves several steps:
- Starting Materials : The synthesis typically begins with commercially available piperazine derivatives.
- Reactions : Key reactions include alkylation, amidation, and cyclization processes that lead to the formation of the desired compound.
- Yield Optimization : Various methods have been employed to optimize yields, including solvent selection and reaction conditions .
Case Studies
-
Case Study on Antidepressant Effects :
- A study investigated a series of piperazine derivatives, including our compound, for their antidepressant-like effects in rodent models. Results indicated significant reductions in despair behaviors when administered at specific dosages, suggesting potential clinical applications in mood disorders .
- Anticancer Activity Assessment :
Mechanism of Action
The mechanism of action of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-1-carboxamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Comparison Points:
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., trifluoromethyl in PKM-833 and YM580): Enhance target binding and metabolic stability .
Pharmacological Targets: FAAH Inhibition: PKM-833’s chroman moiety enables brain penetration, whereas the query compound’s dimethylaminopyridazinyl group may favor peripheral activity .
Physicochemical Properties: Solubility: Fluorinated or methoxy-substituted analogs (e.g., A3, BG13856) exhibit higher aqueous solubility than trifluoromethyl derivatives .
Synthetic Accessibility: The query compound’s dimethylaminopyridazinyl group may require specialized coupling reagents, similar to PKM-833’s chroman synthesis .
Biological Activity
The compound 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.49 g/mol. The structure features a piperazine ring, a pyridazine moiety, and an ethoxyphenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide exhibit significant antimicrobial properties. A study on piperazine derivatives showed that modifications in the structure could enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that similar piperazine-based compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Inhibition of CDK9
A related study demonstrated that piperazine derivatives could inhibit cyclin-dependent kinase 9 (CDK9), leading to decreased expression of anti-apoptotic proteins like Mcl-1, thus promoting apoptosis in cancer cells .
The biological activity of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
- Cell Cycle Modulation : By affecting the cell cycle, these compounds can induce apoptosis in rapidly dividing cells.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
